molecular formula C21H24N2O4 B11513182 N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B11513182
M. Wt: 368.4 g/mol
InChI Key: IPFIQMHJJGTQGQ-UHFFFAOYSA-N
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Description

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine is a complex organic compound that features both benzodioxole and indole moieties. These structural motifs are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine typically involves a multi-step process. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction . This reaction involves the coupling of a benzodioxole derivative with an indole derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine is unique due to its specific combination of benzodioxole and indole moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C21H24N2O4/c1-13-16(17-10-15(24-2)4-5-18(17)23-13)6-7-22-11-14-8-19(25-3)21-20(9-14)26-12-27-21/h4-5,8-10,22-23H,6-7,11-12H2,1-3H3

InChI Key

IPFIQMHJJGTQGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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